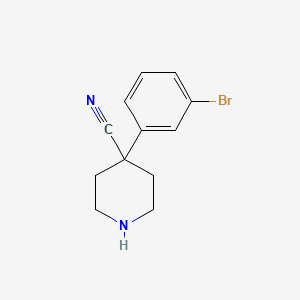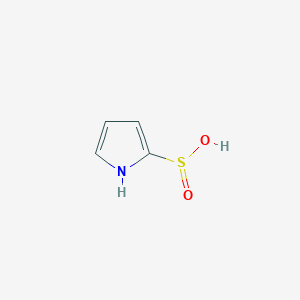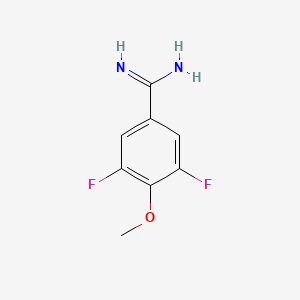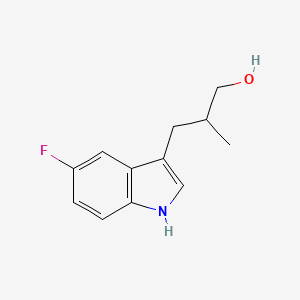
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The presence of the fluorine atom in the indole ring enhances the compound’s biological activity and stability.
準備方法
The synthesis of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Side Chain Introduction: The 2-methylpropan-1-ol side chain can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
化学反応の分析
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the indole ring can be reduced to indoline using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.
Biology: The compound’s indole core is known for its biological activity, making it a valuable scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of agrochemicals and other industrial applications where indole derivatives are beneficial.
作用機序
The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its biological activity.
類似化合物との比較
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol can be compared with other indole derivatives such as:
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is also a fluorinated indole derivative but has a different side chain, which may result in different biological activities and applications.
2-(5-fluoro-1H-indol-3-yl)ethanamine: Another fluorinated indole derivative with a different side chain, used in various research applications.
1H-indole-3-carbaldehyde: A precursor for many indole derivatives, including those with fluorine substitution.
The uniqueness of this compound lies in its specific side chain and fluorine substitution, which confer distinct chemical and biological properties.
特性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H14FNO/c1-8(7-15)4-9-6-14-12-3-2-10(13)5-11(9)12/h2-3,5-6,8,14-15H,4,7H2,1H3 |
InChIキー |
MDFXEBHFRNJRSS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


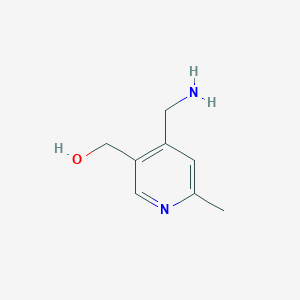
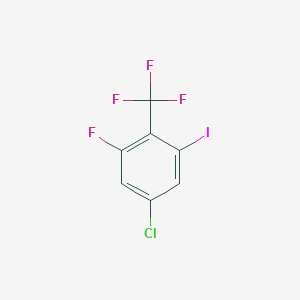

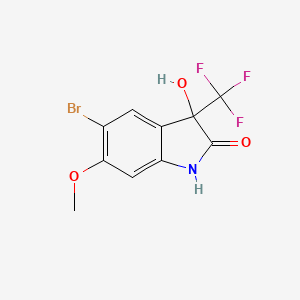
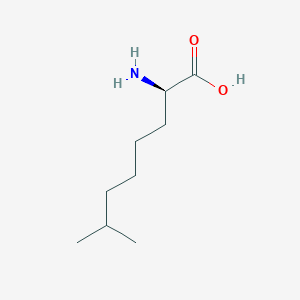


![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
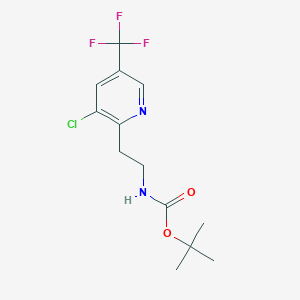
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
